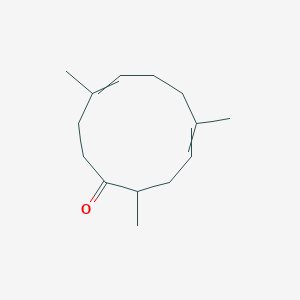
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- is an organic compound with the molecular formula C14H22O It is characterized by a cycloundecadienone ring structure with three methyl groups attached at positions 2, 5, and 9
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dienes and ketones in the presence of catalysts to facilitate the formation of the cycloundecadienone ring. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with optimized parameters for mass production. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Humulenol II: (1R,4E,8E)-6,6,9-Trimethyl-2-methylene-4,8-cycloundecadien-1-ol
Other Cycloundecadienones: Compounds with similar ring structures but different substituents.
Uniqueness
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
165966-79-0 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
2,5,9-trimethylcycloundeca-4,8-dien-1-one |
InChI |
InChI=1S/C14H22O/c1-11-5-4-6-12(2)8-10-14(15)13(3)9-7-11/h6-7,13H,4-5,8-10H2,1-3H3 |
Clé InChI |
ORGDBIUCLXNWCK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(CCC=C(CCC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
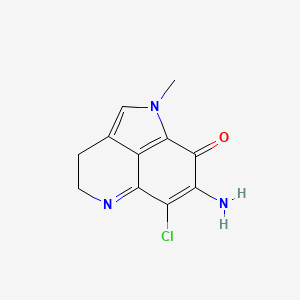

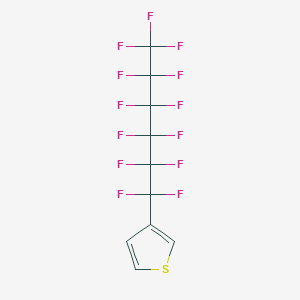
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
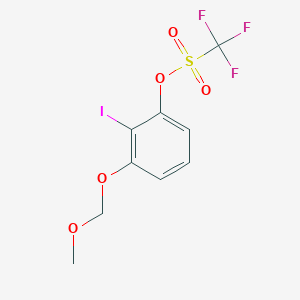
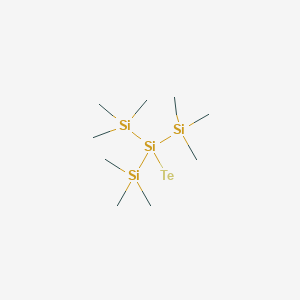



![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)
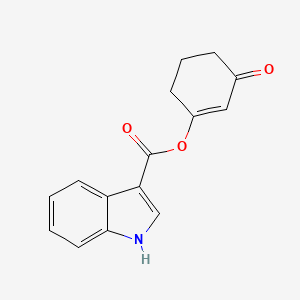

![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
